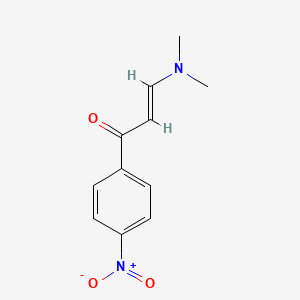

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

描述

Historical Context and Development of Chalcone Chemistry

The foundation of chalcone chemistry traces back to ancient civilizations, where these compounds were first encountered through traditional medicine practices utilizing plants and herbs for treating various medical disorders. The word "chalcone" itself originates from the Greek term "chalcos," meaning "bronze," which reflects the characteristic colors exhibited by most natural chalcones found in nature. This etymological connection underscores the long-standing human fascination with these colorful organic compounds that have been observed in various plant species for millennia.

The systematic study of chalcones began to take shape during the development of modern organic chemistry, with researchers recognizing the fundamental structural framework of 1,3-diaryl-2-propen-1-one that defines this class of compounds. Early investigations revealed that chalcones exist predominantly as trans and cis isomers, with the trans configuration being thermodynamically more stable, a discovery that proved crucial for understanding their chemical behavior and biological activities. The identification of chalcone synthase, the first type III polyketide synthase superfamily enzyme discovered in the 1970s, marked a pivotal moment in understanding the biosynthetic pathways of these compounds.

The biosynthetic mechanism of chalcones involves the enzyme chalcone synthase, which is ubiquitous in higher plants and has been detected in several lower plants such as the liverwort Marchantia polymorpha. This enzyme system produces chalcones through a sophisticated process involving the transfer of a coumaroyl moiety from 4-coumaroyl-coenzyme A to a cysteine residue, followed by the incorporation of three malonyl-coenzyme A thioesters through polyketide reactions. The subsequent regiospecific Claisen-type cyclization generates naringenin chalcone, establishing the fundamental biosynthetic pathway that has been conserved across plant species.

Laboratory synthesis methods for chalcones have evolved significantly since their initial discovery, with the aldol condensation between benzaldehyde and acetophenone becoming the most reliable and widely employed synthetic approach. This reaction has gained particular prominence in undergraduate education as an exemplary demonstration of green chemistry principles due to its ability to proceed without solvents. The development of various synthetic methodologies has enabled the preparation of numerous chalcone derivatives with diverse functional groups, expanding the chemical space available for investigation.

Classification and Significance within Functionalized Chalcones

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one represents a highly specialized member of the functionalized chalcone family, distinguished by its unique combination of electron-donating and electron-withdrawing substituents. The compound possesses the molecular formula C11H12N2O3 and a molecular weight of 220.22 grams per mole, positioning it as a mid-sized organic molecule within the chalcone classification system. The systematic International Union of Pure and Applied Chemistry name for this compound reflects its stereochemical configuration, with the (2E) designation indicating the trans arrangement of substituents around the central double bond.

The structural architecture of this compound incorporates several key functional elements that distinguish it from simpler chalcone derivatives. The dimethylamino group (-N(CH3)2) serves as a strong electron-donating substituent, contributing significant electron density to the aromatic system through resonance effects. Conversely, the nitro group (-NO2) functions as a powerful electron-withdrawing substituent, creating an intramolecular charge transfer system that profoundly influences the compound's optical and electronic properties. This push-pull electronic arrangement is characteristic of donor-acceptor systems that exhibit enhanced nonlinear optical responses and fluorescence properties.

Within the broader classification of chalcones, this compound belongs to the subfamily of functionalized chalcones that contain heteroatoms and electron-modifying substituents. Research has demonstrated that such functionalized derivatives often exhibit superior biological activities compared to their parent chalcone framework. The presence of basic functionalities, particularly the dimethylamino group, has been associated with enhanced antibacterial activity against drug-sensitive Staphylococcus aureus strains, with some functionalized chalcones achieving minimum inhibitory concentration values as low as 6.3 micromolar.

The significance of this particular chalcone derivative extends beyond its structural uniqueness to encompass its potential applications in various scientific disciplines. The compound serves as an intermediate in heterocyclic synthesis, particularly valuable for the preparation of pyrazoles and aurones. Additionally, its dual functional group arrangement makes it an attractive candidate for studying intramolecular charge transfer phenomena and developing fluorescent chemical scaffolds for sensing applications.

Current Research Landscape and Academic Interest

The contemporary research landscape surrounding this compound reflects the broader scientific interest in functionalized chalcones as versatile chemical platforms for drug discovery and materials science applications. Recent synthetic developments have focused on optimizing reaction conditions to improve yields and reduce environmental impact, with grinding techniques emerging as a particularly promising green synthesis approach. Research has demonstrated that grinding processes can achieve yields of 32.6% compared to 9.2% for traditional reflux methods, while simultaneously reducing solvent consumption and reaction times.

The exploration of nonlinear optical properties represents a significant area of current academic interest, with researchers investigating how the combination of electron-donating and electron-withdrawing groups influences two-photon absorption and multiphoton excited fluorescence characteristics. Studies have revealed that compounds containing dimethylamino substituents exhibit unique fluorescence emission properties, with the dimethylamino group being the only substituent among various chalcone derivatives that consistently produces measurable fluorescence emission. These optical properties have been extensively characterized using various spectroscopic techniques, revealing strong dependencies on solvent polarity and intramolecular charge transfer processes.

Synthetic methodology development continues to be an active area of research, with scientists exploring novel approaches for constructing functionalized chalcone frameworks. The synthesis of this compound has been achieved through reactions involving N,N-dimethylformamide dimethyl acetal and 4-nitroacetophenone, demonstrating the versatility of modern synthetic organic chemistry in accessing complex molecular architectures. These synthetic advances have enabled researchers to prepare libraries of structurally related compounds for systematic structure-activity relationship studies.

The biological evaluation of functionalized chalcones has expanded significantly, with researchers investigating antimicrobial, anti-inflammatory, and antioxidant properties. Recent studies have demonstrated that chalcones bearing basic functionalities exhibit enhanced selectivity for certain bacterial strains, with compounds showing activity against Staphylococcus aureus while remaining inactive against Escherichia coli. The structural requirements for biological activity have been partially elucidated, with phenolic hydroxyl groups and methylpiperidinyl substituents identified as critical elements for antimicrobial efficacy.

Advanced characterization techniques have become increasingly sophisticated, enabling researchers to probe the fundamental properties of functionalized chalcones with unprecedented detail. Crystal structure analyses have revealed specific bonding motifs and intermolecular interactions that govern the solid-state properties of these compounds. The formation of two-dimensional molecular planes through carbon-hydrogen to oxygen hydrogen bonding interactions involving nitro and ketone groups has been identified as a recurring structural theme in functionalized chalcones.

The interdisciplinary nature of current chalcone research has fostered collaborations between organic chemists, materials scientists, and biological researchers, leading to comprehensive studies that examine both fundamental chemical properties and practical applications. This collaborative approach has resulted in a more complete understanding of how structural modifications influence the diverse properties exhibited by functionalized chalcone derivatives, providing valuable insights for future compound design and optimization strategies.

属性

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOPOMJNIUNMRH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Claisen–Schmidt Condensation

The most common and effective method for synthesizing (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is the Claisen–Schmidt condensation reaction. This involves the base-catalyzed condensation of 4-nitroacetophenone with a dimethylamino-substituted aldehyde or related precursor.

-

- 4-nitroacetophenone (ketone component)

- Dimethylamine-containing aldehyde or equivalent (e.g., 4-(dimethylamino)benzaldehyde or N,N-dimethylformamide dimethyl acetal as a dimethylamino source)

Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used as bases to facilitate the condensation.

Solvents: Ethanol or methanol are common solvents, providing a suitable medium for the reaction under reflux or room temperature conditions.

-

- Temperature: Reflux or controlled heating (e.g., 60–110 °C)

- Time: Several hours (commonly 4–24 hours)

- Molar ratios: Equimolar or slight excess of one reactant to drive the reaction to completion

Mechanism: The reaction proceeds via the formation of an enolate ion from the ketone, which attacks the aldehyde carbonyl carbon, followed by dehydration to yield the α,β-unsaturated ketone with the (2E)-configuration.

Yield: High yields are reported, often exceeding 90%, with purity optimized by recrystallization or chromatographic purification.

Alternative Synthesis via N,N-Dimethylformamide Dimethyl Acetal

An alternative synthetic approach involves the reaction of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal in the presence of boron trifluoride diethyl etherate as a Lewis acid catalyst.

-

- Solvent: Toluene

- Temperature: Approximately 110 °C

- Time: 24 hours

- Catalyst: Boron trifluoride diethyl etherate

Outcome: This method yields this compound with high purity and yield (~98%) as reported in literature.

Reaction Optimization and Industrial Scale-Up

Continuous Flow Reactors: For industrial production, continuous flow systems are advantageous for controlling reaction parameters such as temperature, mixing, and reaction time, leading to improved yields and reproducibility.

Base Concentration and Temperature: Studies indicate that the amount of base and reaction temperature critically influence the reaction rate and product purity. Excess base can lead to side reactions, while insufficient base reduces conversion efficiency.

Solvent Choice: Ethanol is preferred for its polarity and ease of removal, but other solvents like methanol or toluene may be used depending on the synthetic route.

Purification: Recrystallization from ethanol or chromatographic techniques are employed to isolate the pure compound.

Reaction Monitoring and Mechanistic Insights

In Situ Raman Spectroscopy: Monitoring the Claisen–Schmidt condensation by Raman spectroscopy has revealed the reaction pathway and identified possible side reactions, such as aldol condensations or polymerizations, which can be minimized by optimizing sodium hydroxide dosage and temperature.

Knoevenagel Condensation Variant: Some reports describe the reaction proceeding via a Knoevenagel-type mechanism when dimethylamine reacts with 4-nitrobenzaldehyde under basic conditions, forming the α,β-unsaturated ketone.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-nitroacetophenone + dimethylamine source | Equimolar or slight excess |

| Base | NaOH or KOH (20% aqueous solution) | Critical for enolate formation |

| Solvent | Ethanol, methanol, or toluene | Ethanol preferred for ease of handling |

| Temperature | Room temperature to reflux (60–110 °C) | Higher temp for alternative methods |

| Reaction Time | 4–24 hours | Depends on temperature and scale |

| Catalyst (alternative) | Boron trifluoride diethyl etherate | Used in N,N-dimethylformamide dimethyl acetal method |

| Yield | 90–98% | High yields with optimized conditions |

Post-Synthesis Modifications

Reduction of Nitro Group: The nitro group can be selectively reduced to an amino group using hydrogen gas with palladium on carbon catalyst, enabling further functionalization.

Nucleophilic Substitution: The dimethylamino group can undergo substitution reactions under appropriate conditions to yield derivatives with varied biological or chemical properties.

Analytical Techniques for Confirmation

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the (2E)-configuration via characteristic coupling constants and chemical shifts.

Fourier Transform Infrared Spectroscopy (FT-IR): Identifies carbonyl and nitro functional groups.

High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and formula.

X-ray Crystallography: Provides definitive structural confirmation and stereochemistry.

Research Findings and Applications

The compound serves as an intermediate in organic synthesis and is studied for its biological activities, including antimicrobial and anticancer properties.

Its unique electronic properties, imparted by the dimethylamino and nitro groups, make it valuable in dye and pigment industries and as a lead compound in medicinal chemistry.

This comprehensive overview synthesizes diverse research findings and industrial practices to provide an authoritative guide on the preparation of this compound, emphasizing reaction conditions, optimization strategies, and analytical verification methods.

科学研究应用

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

相似化合物的比较

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (–N(CH₃)₂) enhances charge-transfer interactions, critical for NLO properties, while nitro (–NO₂) groups stabilize the excited state, improving optical responses .

- Substituent Position : Substitution at the para position (e.g., 4-nitrophenyl) maximizes conjugation and dipole alignment, whereas ortho or meta substituents reduce planarity and electronic delocalization .

- Biological Activity: Methoxy (–OCH₃) and dimethylamino groups improve MAO-B inhibition, while halogen substituents (e.g., –Cl) shift selectivity toward MAO-A .

Nonlinear Optical (NLO) Properties

- Dipole Moment and Hyperpolarizability: The target compound exhibits a higher dipole moment (µ = 6.12 D) and first-order hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) compared to urea (µ = 1.73 D, β = 0.65 × 10⁻³⁰ esu), attributed to its strong donor-acceptor pair .

- Comparison with Anthracene Derivatives: Derivatives like (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) show extended π-conjugation, leading to superior NLO responses but reduced solubility .

生物活性

(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as DMANP, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- CAS Number : 78089-99-3

Biological Activity Overview

DMANP exhibits a range of biological activities, including:

- Antimicrobial Activity : It has been shown to possess both antibacterial and antifungal properties.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microbial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 | High |

| Escherichia coli | 0.025 | High |

| Candida albicans | 0.1 | Moderate |

These results suggest that DMANP could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Neuroprotective Effects

The neuroprotective properties of DMANP have been investigated in various models. A notable study demonstrated its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The compound showed a significant reduction in reactive oxygen species (ROS) production and improved cell viability.

The proposed mechanisms behind the neuroprotective effects include:

- Inhibition of the NF-κB Pathway : DMANP appears to block the phosphorylation of P65 protein, reducing inflammation.

- Metal Chelation : The compound may chelate biometals such as Cu²⁺, which are implicated in neurodegeneration.

Enzyme Inhibition Studies

DMANP has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders like Alzheimer's disease.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 0.5 | Competitive |

| Butyrylcholinesterase | 0.8 | Non-competitive |

These findings indicate that DMANP could serve as a potential lead compound for developing treatments aimed at enhancing cholinergic function in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have illustrated the biological activity of DMANP:

-

Neuroprotection in Scopolamine-Induced Mice :

- A study involving scopolamine-induced memory impairment in mice showed that DMANP administration significantly improved memory performance compared to control groups.

- The study highlighted the compound's potential for treating cognitive deficits associated with Alzheimer's disease.

-

Antimicrobial Efficacy Against Resistant Strains :

- A clinical isolate study revealed that DMANP effectively inhibited growth in multi-drug resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance.

常见问题

Q. What are the standard synthetic routes for preparing (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, and what experimental conditions are critical for optimizing yield?

The compound is typically synthesized via a Claisen-Schmidt condensation reaction. A general procedure involves reacting 4-nitroacetophenone with dimethylamine-containing aldehydes in ethanol under basic conditions (e.g., NaOH or KOH) at room temperature. For example, analogous chalcones are synthesized by stirring equimolar amounts of ketone and aldehyde in ethanol with 20% aqueous KOH for 4–6 hours, followed by recrystallization from ethanol to obtain pure crystals . Critical parameters include stoichiometric ratios, base concentration, reaction time, and solvent choice. Slow evaporation of the ethanol solution is recommended for growing single crystals suitable for X-ray diffraction .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Key techniques include:

- 1H and 13C NMR : To confirm the (2E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and assign substituent positions .

- FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1340 cm⁻¹) stretching vibrations .

- HR-MS : For precise molecular ion ([M+H]⁺) matching the theoretical mass .

- XRD crystallography : To resolve the three-dimensional structure, bond lengths, and angles, confirming the E-configuration .

Advanced Research Questions

Q. How can DFT calculations reconcile discrepancies between experimental spectral data and theoretical predictions for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model molecular geometry, vibrational frequencies, and electronic properties. For example, theoretical UV-Vis spectra (TD-DFT) often align with experimental λmax values if solvent effects are included. Discrepancies in IR or NMR data may arise from neglecting anharmonicity or solvent interactions in simulations. Adjusting basis sets or incorporating polarizable continuum models (PCM) improves accuracy . HOMO-LUMO energy gaps calculated via DFT also provide insights into reactivity and charge transfer behavior .

Q. What strategies can address contradictory antimicrobial activity results across different studies?

Contradictions may arise from variations in:

- Test strains : Gram-positive vs. Gram-negative bacteria exhibit differential membrane permeability.

- Compound solubility : Poor aqueous solubility can reduce bioavailability; DMSO controls should be standardized.

- Structural analogs : Substituent effects (e.g., nitro vs. methoxy groups) alter electron distribution and bioactivity. Systematic SAR studies using MIC assays and molecular docking (e.g., with bacterial enzyme targets like DNA gyrase) can clarify mechanisms .

Q. How can reaction conditions be optimized to suppress by-products during synthesis?

Q. What role do nitro and dimethylamino groups play in the compound’s electronic properties and nonlinear optical (NLO) potential?

The electron-withdrawing nitro group and electron-donating dimethylamino moiety create a push-pull system, enhancing polarizability and NLO activity. Hyper-Rayleigh scattering (HRS) or DFT-derived first hyperpolarizability (β) values quantify this effect. Such chalcones are candidates for optoelectronic applications due to their large β values (~10⁻²⁸ esu) .

Methodological Guidance

Q. How should researchers validate crystallographic data for this compound?

Q. What computational protocols are recommended for predicting reactivity descriptors (e.g., electrophilicity index)?

Using Koopmans’ theorem:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。